molecular formula C6H10BrN3 B2378424 3-Bromo-1-isopropyl-1H-pyrazol-5-amine CAS No. 1446407-07-3

3-Bromo-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B2378424
CAS No.: 1446407-07-3
M. Wt: 204.071
InChI Key: NWMJIZNDQSSWNG-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C6H10BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine typically involves the bromination of 1-isopropyl-1H-pyrazol-5-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-isopropyl-1H-pyrazol-5-amine, while oxidation with hydrogen peroxide can produce 3-bromo-1-isopropyl-1H-pyrazol-5-one .

Scientific Research Applications

3-Bromo-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazol-5-amine
  • 1-Isopropyl-1H-pyrazol-5-amine
  • 3-Chloro-1-isopropyl-1H-pyrazol-5-amine

Uniqueness

3-Bromo-1-isopropyl-1H-pyrazol-5-amine is unique due to the presence of both the bromine atom and the isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the isopropyl group influences its lipophilicity and binding affinity to molecular targets .

Biological Activity

3-Bromo-1-isopropyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrN₃, with a molecular weight of approximately 202.06 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with an isopropyl group and a bromine substituent. The bromine atom enhances the compound's binding affinity and selectivity towards various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied as an inhibitor of various enzymes, particularly liver alcohol dehydrogenase (ADH). By inhibiting ADH, it can alter metabolic pathways related to alcohol metabolism and energy production.
  • Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown potential antimicrobial properties against various bacterial strains. Studies indicate that modifications in the pyrazole structure can enhance its effectiveness against pathogens such as E. coli and S. aureus .
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Binding to Active Sites : The compound binds effectively to the active sites of enzymes, inhibiting their activity. This is particularly evident in its interaction with liver ADH, where it prevents substrate access to the enzyme's active site.
  • Influencing Cellular Pathways : By inhibiting key enzymes involved in metabolic processes, it can influence cellular pathways that regulate energy production and detoxification processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesNotable Activity
3-(2-Chlorophenyl)-1-isopropyl-1H-pyrazol-5-amineChlorine atom instead of bromineAntimicrobial
3-(2-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amineFluorine atom instead of bromineAntimicrobial
3-(2-Methylphenyl)-1-isopropyl-1H-pyrazol-5-aminoMethyl group instead of bromineAnti-inflammatory

The presence of the bromine substituent in this compound imparts distinct electronic and steric properties compared to its analogs, significantly influencing its reactivity and biological activity.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Study on Enzyme Inhibition

In a study focused on liver alcohol dehydrogenase inhibition, researchers found that 3-Bromo-1-isopropyl-1H-pyrazol-5-amino effectively reduced enzyme activity at concentrations as low as 100 nM. This suggests a strong potential for managing conditions related to alcohol metabolism .

Antimicrobial Testing

A series of antimicrobial tests conducted on modified pyrazole derivatives revealed that compounds with structural similarities to 3-Bromo-1-isopropyl exhibited promising results against resistant bacterial strains. The study emphasized the importance of the pyrazole structure in enhancing antimicrobial efficacy .

Properties

IUPAC Name

5-bromo-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMJIZNDQSSWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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